molecular formula C6H7BrClN3O2 B14043043 1-(5-Bromo-2-nitrophenyl)hydrazine hydrochloride

1-(5-Bromo-2-nitrophenyl)hydrazine hydrochloride

Cat. No.: B14043043
M. Wt: 268.49 g/mol
InChI Key: YQPUUABELIKNRW-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-nitrophenyl)hydrazine hydrochloride is a chemical compound with the molecular formula C6H7BrClN3O2 and a molecular weight of 268.5 g/mol . This compound is characterized by the presence of a bromine atom, a nitro group, and a hydrazine moiety attached to a benzene ring. It is commonly used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of 1-(5-Bromo-2-nitrophenyl)hydrazine hydrochloride typically involves the reaction of 5-bromo-2-nitroaniline with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

1-(5-Bromo-2-nitrophenyl)hydrazine hydrochloride undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The hydrazine moiety can undergo oxidation to form corresponding azo compounds.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as sodium azide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(5-Bromo-2-nitrophenyl)hydrazine hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibition and protein interactions.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-nitrophenyl)hydrazine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and nitro groups play a crucial role in its reactivity and binding affinity. The hydrazine moiety can form covalent bonds with target molecules, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Similar compounds to 1-(5-Bromo-2-nitrophenyl)hydrazine hydrochloride include:

Compared to these compounds, this compound is unique due to the presence of both a nitro group and a hydrazine moiety, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C6H7BrClN3O2

Molecular Weight

268.49 g/mol

IUPAC Name

(5-bromo-2-nitrophenyl)hydrazine;hydrochloride

InChI

InChI=1S/C6H6BrN3O2.ClH/c7-4-1-2-6(10(11)12)5(3-4)9-8;/h1-3,9H,8H2;1H

InChI Key

YQPUUABELIKNRW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)NN)[N+](=O)[O-].Cl

Origin of Product

United States

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